![molecular formula C15H19N3O2 B2654137 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-68-3](/img/structure/B2654137.png)
3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the spirohydantoin class of compounds . Spirohydantoins are a privileged class of heterocyclic scaffolds with pharmacological interest .
Synthesis Analysis
The synthesis of similar spirohydantoin compounds involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reactions proceed readily, with high yields and no further purification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar spirohydantoin compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . These reactions are part of a multi-step sequence that leads to the formation of the spirohydantoin scaffold .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related spirocyclic compounds and their crystal structures have been extensively explored. For instance, new compounds with dioxaspiro groups have been designed, showcasing the versatility of spirocyclic structures in chemical synthesis. These compounds exhibit different crystal structures and form three-dimensional network structures through intra- and intermolecular hydrogen bonds (Zeng, Wang, & Jiang, 2018).
Chemical Reactivity and Applications
- Spirohydantoins, a related chemical class, have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for treating anemia. This discovery highlights the therapeutic potential of spirocyclic compounds beyond their structural interest, indicating a broad applicability in medicinal chemistry (Váchal et al., 2012).
Material and Spectral Studies
- The structural and spectral properties of spiro derivatives, including studies on their fluorescence spectra, provide insights into the material applications of such compounds. These studies demonstrate the compounds' potential in developing materials with specific optical properties (Zeng & Wang, 2018).
Biological Activity
- Research into the biological activity of triazaspirodecane derivatives has shown that certain spiroconnected compounds exhibit myelostimulating activity. This finding suggests potential therapeutic applications in treating myelodepressive syndrome, highlighting the biological significance of spirocyclic compounds (Yu. et al., 2018).
Novel Synthesis Methods
- Innovative synthesis methods for spirocyclic compounds, including the development of efficient, metal- and oxidant-free routes for constructing complex spiro structures, have been explored. These methods underline the ongoing advancements in synthetic chemistry, enabling the creation of highly functionalized molecules with potential applications in various domains (Zhou et al., 2018).
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-2-4-12(5-3-11)10-18-13(19)15(17-14(18)20)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQROQSRUJTSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

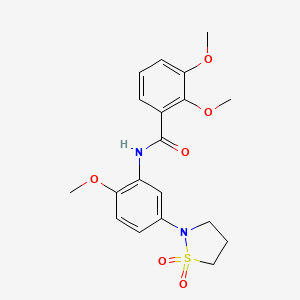
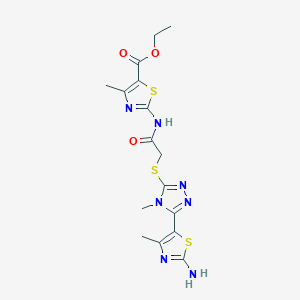

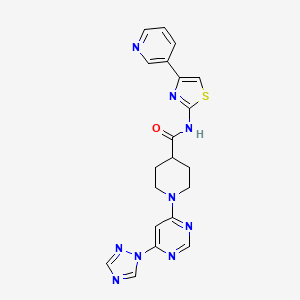
![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)


![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)
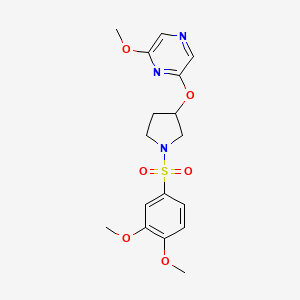
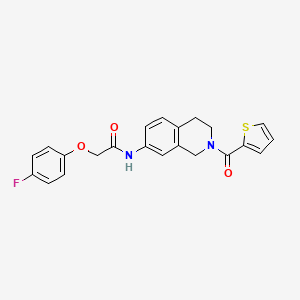
![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)